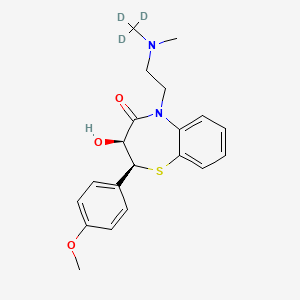
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate (C124) is a thiol-containing compound with a wide range of applications in scientific research. It is a highly reactive compound that is used in a variety of biochemical and physiological processes. C124 has been used in studies of protein-protein interactions, in the synthesis of peptides, and in the study of enzyme kinetics. In addition, C124 has been used in studies of cell signaling and in the study of cell adhesion.
Applications De Recherche Scientifique
Luminescent Lanthanide Complexes
Carbostyril derivatives, such as Carbostyril 124, have been explored as sensitizing antennae for luminescent lanthanides, leading to the development of highly luminescent complexes. These complexes, particularly with Europium (Eu) and Terbium (Tb), show promising photophysical properties due to the introduction of carboxymethyl-substituted tertiary amide linkers, resulting in enhanced luminescence quantum yields. This makes them potentially useful in various applications ranging from bioimaging to the development of luminescent materials (Kovacs et al., 2018).
Structural Component in Active Substances
Carbostyril is a crucial structural component in various physiologically active substances, including natural products and drugs. Its versatility as a chemical building block, scaffold, fragment, and pharmacophore in drug design stems from its condensed heterocyclic structure that allows for a wide range of substitutions. This adaptability enables the tailoring of carbostyril derivatives to fit the unique, spatially oriented shapes of pharmaceutical target molecules' active sites, potentially improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds (Tashima, 2015).
Intermolecular Energy Transfer Applications
Carbostyril 124 has been utilized in demonstrating efficient intermolecular energy transfer from sensitized Tb(3+) to Eu(3+) in aqueous aggregates. This property extends to biological systems, as shown in the fluorescence microscopy imaging on the surface of human kidney cell lines, hinting at potential applications in biological imaging and diagnostics (Lee et al., 2011).
Fluorescence Enhancement by Plasmonic Nanoparticles
Research into core-shell indium-based plasmonic architectures has shown significant fluorescence enhancement of UV-active molecular models like Carbostyril 124. This discovery opens new avenues for using carbostyril derivatives in the development of advanced bioprobes, leveraging the precise control over metal-fluorophore distance for enhanced molecular luminescence in the UV region (Magnan et al., 2013).
Propriétés
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-methylsulfonylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-7-14(18)16-12-8-10(3-4-11(9)12)15-13(17)5-6-21-22(2,19)20/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODOKIPWMICFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652505 |
Source


|
| Record name | S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate | |
CAS RN |
1076199-71-7 |
Source


|
| Record name | S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)


